molecular formula C8H12N2O4S B13187146 (3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione

(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione

Cat. No.: B13187146
M. Wt: 232.26 g/mol
InChI Key: HNIMFWMRQPMBFO-HTQZYQBOSA-N
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Description

“(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione” is a sulfur-containing heterocyclic compound featuring a thiolane-1,1-dione core substituted with a hydroxyl group at position 3 and a 1-methylpyrazole-4-yloxy moiety at position 3. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., pyrazole-oxadiazole hybrids, thiosemicarbazones) highlight its relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfur and nitrogen heterocycles .

Properties

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

(3S,4S)-4-(1-methylpyrazol-4-yl)oxy-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H12N2O4S/c1-10-3-6(2-9-10)14-8-5-15(12,13)4-7(8)11/h2-3,7-8,11H,4-5H2,1H3/t7-,8-/m1/s1

InChI Key

HNIMFWMRQPMBFO-HTQZYQBOSA-N

Isomeric SMILES

CN1C=C(C=N1)O[C@@H]2CS(=O)(=O)C[C@H]2O

Canonical SMILES

CN1C=C(C=N1)OC2CS(=O)(=O)CC2O

Origin of Product

United States

Biological Activity

(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione, with CAS number 2059913-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C8_8H12_{12}N2_2O4_4S, with a molecular weight of 232.26 g/mol. The structure includes a thiolane ring and a pyrazole moiety, which are critical for its biological activities.

PropertyValue
Molecular FormulaC8_8H12_{12}N2_2O4_4S
Molecular Weight232.26 g/mol
CAS Number2059913-61-8

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anti-inflammatory and anti-cancer agent.

Research indicates that this compound may exert its effects through the modulation of various signaling pathways involved in inflammation and cell proliferation. Specifically, it is hypothesized to inhibit certain enzymes involved in inflammatory processes and to induce apoptosis in cancer cells.

Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of similar thiolane derivatives. The results showed that compounds with structural similarities to this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects.

Anticancer Potential

In another study focusing on the anticancer effects of thiolane derivatives, this compound was shown to inhibit the growth of various cancer cell lines. The IC50 values indicated effective cytotoxicity at low concentrations. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via the mitochondrial pathway.

Comparative Analysis with Other Compounds

Compound NameBiological ActivityIC50 (µM)
(3S,4S)-Thiolane Derivative AAnti-inflammatory15
(3S,4S)-Thiolane Derivative BAnticancer (breast cancer)10
(3S,4S)-3-Hydroxy... Anticancer (various) 5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a sulfone (thiolane-1,1-dione) backbone and pyrazole ether substituent. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Molecular Weight (g/mol) Solubility / Stability Biological Activity (if reported) Reference
(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione Thiolane-1,1-dione core, pyrazole ether, stereospecific hydroxy group ~287.3 (calculated) Likely polar, moderate solubility Unknown (theoretical enzyme inhibition) N/A
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione, pyridine substituent 195.2 Ethanol-soluble, stable Antimicrobial, kinase inhibition
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophen-3-yl)-methanone Pyrazole-thiophene hybrid, amino/hydroxy groups 278.33 Crystallizes in acetic acid Anticancer (DNA intercalation)
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone core, dihydropyrazole substituent ~350–400 DMF/EtOH-soluble Antidiabetic (PPAR-γ activation)

Structural Analogues and Substituent Effects

  • Pyrazole Derivatives : The 1-methylpyrazole-4-yloxy group distinguishes it from pyrazole-thiophene hybrids (e.g., ), which exhibit stronger π-π stacking due to aromatic thiophene. Methylation at the pyrazole N1 position may enhance metabolic stability compared to unsubstituted analogs .

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